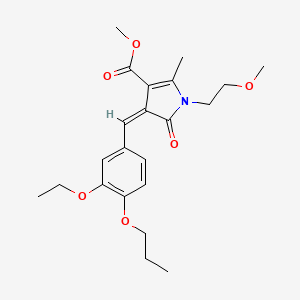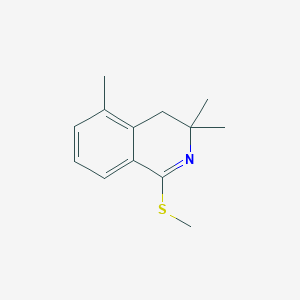![molecular formula C28H19N3O4S2 B11519147 2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11519147.png)
2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique structure combining benzo[de]isoquinoline and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[de]isoquinoline-1,3-dione core, which can be synthesized through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The benzothiazole moiety can be introduced via a condensation reaction with 2-aminobenzothiazole. The final step involves the formation of the acetamide linkage through the reaction with 2-methoxyphenylacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.
Biology: It may serve as a probe for studying biological processes, particularly those involving oxidative stress and enzyme activity.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific optical or electronic properties, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share the benzo[de]isoquinoline core and exhibit similar electronic properties.
Benzothiazole derivatives: Compounds with the benzothiazole moiety often have similar biological activities and can be used in similar applications.
Uniqueness
What sets 2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide apart is its combination of both benzo[de]isoquinoline and benzothiazole moieties, which provides a unique set of electronic and steric properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C28H19N3O4S2 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H19N3O4S2/c1-35-22-11-3-2-10-20(22)29-24(32)15-36-28-30-21-13-12-17(14-23(21)37-28)31-26(33)18-8-4-6-16-7-5-9-19(25(16)18)27(31)34/h2-14H,15H2,1H3,(H,29,32) |
InChI Key |
CBROPILLYNJVBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11519080.png)


![2-chloro-N'-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]benzohydrazide](/img/structure/B11519092.png)
![N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11519093.png)
![4-({(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11519113.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11519121.png)
![2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B11519132.png)
![5-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11519138.png)
![(3Z)-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11519142.png)
![(3Z)-3-[(3,5-dichlorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11519148.png)
![7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11519151.png)
![(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid](/img/structure/B11519157.png)
